Lithium 2-methyl-2-(oxetan-3-yl)propanoate
CAS No.:
Cat. No.: VC18617745
Molecular Formula: C7H11LiO3
Molecular Weight: 150.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11LiO3 |
|---|---|
| Molecular Weight | 150.1 g/mol |
| IUPAC Name | lithium;2-methyl-2-(oxetan-3-yl)propanoate |
| Standard InChI | InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | WRXXGAFTCMTCEA-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].CC(C)(C1COC1)C(=O)[O-] |
Introduction
Lithium 2-methyl-2-(oxetan-3-yl)propanoate is a lithium salt derived from the reaction of lithium ions with 2-methyl-2-(oxetan-3-yl)propanoic acid. This compound features a unique oxetane ring structure, which is a four-membered cyclic ether known for enhancing reactivity and potential biological activity. The molecular formula of this compound is C7H11LiO3, and it has a molecular weight of approximately 150.1 g/mol .
Synthesis:
The synthesis of lithium 2-methyl-2-(oxetan-3-yl)propanoate generally involves the neutralization of 2-methyl-2-(oxetan-3-yl)propanoic acid with lithium hydroxide or lithium carbonate in an appropriate solvent. The specific conditions and reagents may vary depending on the desired yield and purity.
Applications and Potential Uses
Lithium salts with oxetane rings are of interest in various fields due to their unique chemical properties. While specific applications for lithium 2-methyl-2-(oxetan-3-yl)propanoate may not be widely documented, compounds with similar structures are explored in pharmaceuticals, materials science, and organic synthesis.
Comparison with Related Compounds
Safety and Handling
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